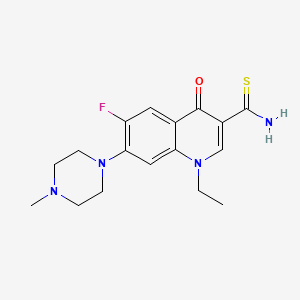

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide” is a chemical compound with the molecular formula C18H24FN3O6S . It is also known as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .

Molecular Structure Analysis

The predicted topology of each protomer consists of an amphipathic helix followed by three transmembrane helices . The InChI key for this compound is HQQSBEDKMRHYME-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 429.47 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactivity

- Research conducted by Chupakhin et al. (1992) explored the reactions of N-Aminoquinolones with ketones, leading to the synthesis of tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids (Chupakhin et al., 1992).

Antibacterial Activities

- Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, showing potent in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

- Chu et al. (1991) synthesized and tested the antibacterial activities of enantiomers of temafloxacin hydrochloride, which is a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents (Chu et al., 1991).

Corrosion Inhibition

- About et al. (2020) studied 8-hydroxyquinoline analogs as effective corrosion inhibitors for steel in acidic environments, highlighting the potential industrial applications of these compounds (About et al., 2020).

Molecular Structure and Properties

- Miranda-Calderón et al. (2014) investigated the molecular structure of Enrofloxacin hydrochloride dihydrate, providing insights into the structural characteristics of quinoline derivatives (Miranda-Calderón et al., 2014).

Synthesis of Novel Compounds

- Rádl and Kovářová (1991) focused on the synthesis of novel quinolone compounds through various chemical reactions, demonstrating the versatility of quinolone derivatives in chemical synthesis (Rádl & Kovářová, 1991).

Development of Specific Immunoassays

- Tochi et al. (2016) developed a monoclonal antibody for specific immunoassays to detect Enrofloxacin in foods of animal origin, highlighting the application of quinolone derivatives in food safety and quality control (Tochi et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to inhibit topoisomerase , an enzyme that alters the supercoiled form of DNA necessary for replication and transcription .

Mode of Action

Based on its structural similarity to other quinolone derivatives, it may interact with its targets by intercalating into the dna-double helix, disrupting dna replication and transcription .

Biochemical Pathways

By inhibiting topoisomerase, it could potentially disrupt dna replication and transcription, affecting various downstream cellular processes .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As a potential topoisomerase inhibitor, it could lead to the inhibition of dna replication and transcription, potentially leading to cell death .

Action Environment

It is sensitive to light , which could potentially affect its stability and efficacy.

Properties

IUPAC Name |

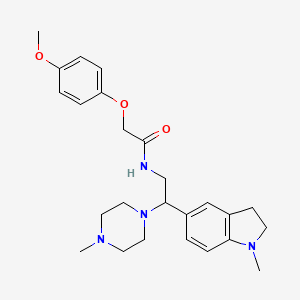

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4OS/c1-3-21-10-12(17(19)24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-20(2)5-7-22/h8-10H,3-7H2,1-2H3,(H2,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUQBSOOVVMKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)

![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)